2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride

Process chemistry Salt-form stability Clonazepam synthesis

Pharmaceutical QC labs need certified reference standards for clonazepam impurity testing to meet USP monographs. This compound is the open-ring aminoacetamide intermediate HCl salt-a key process impurity and penultimate intermediate. • ISO 17034-accredited Mikromol™ standard; purity ≥97% (NLT 97%) or 98% by lot • Enables accurate HPLC relative response factor determination (USP assigns RRF 1.0) • Enhanced aqueous solubility vs. free base; wet-cake stable >24 h for cGMP campaigns • Prevents trimer accumulation in cyclization; supports 99.98% final API purity

Molecular Formula C15H13Cl2N3O4
Molecular Weight 370.2 g/mol
CAS No. 94006-04-9
Cat. No. B12843933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride
CAS94006-04-9
Molecular FormulaC15H13Cl2N3O4
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)Cl.Cl
InChIInChI=1S/C15H12ClN3O4.ClH/c16-12-4-2-1-3-10(12)15(21)11-7-9(19(22)23)5-6-13(11)18-14(20)8-17;/h1-7H,8,17H2,(H,18,20);1H
InChIKeyLIUNSHRFYDLAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride (CAS 94006-04-9) is the hydrochloride salt of the open-ring aminoacetamide intermediate of clonazepam, a 7-nitro-1,4-benzodiazepine anticonvulsant. Its molecular formula is C₁₅H₁₃Cl₂N₃O₄ (MW 370.19 g/mol), carrying a free primary amine on the acetamide side chain and a 2-chlorobenzoyl substituent ortho to the nitro-bearing anilide ring . The compound is formally designated as a clonazepam process impurity — also referred to as 2-(2-aminoacetamido)-5-nitro-2′-chlorobenzophenone hydrochloride or Clonazepam Open Ring Amide Analog HCl Salt — and is supplied as an ISO 17034-accredited Mikromol™ pharmaceutical reference standard by LGC [1]. It exists as a white to off-white solid shippable at room temperature, with a typical commercial purity specification of ≥97% (NLT 97%) or 98% depending on supplier lot .

Why Generic Substitution Is Not Possible


Compounds within the clonazepam impurity and intermediate family — including the free base form (CAS 17714-02-2), the 2-chloroacetamido analog (CAS 180854-85-7), the 2-bromoacetamido analog (USP Related Compound C, CAS 52130-87-7), and the simple N-acetyl analog (CAS 631861-76-2) — differ fundamentally in (i) the nucleophilic/electrophilic character of the acetamide α-substituent, (ii) salt-form stability and aqueous solubility relative to the free base, and (iii) the propensity to generate process-specific trimeric and dimeric impurities during one-pot synthetic sequences [1][2]. Substituting any of these analogs for CAS 94006-04-9 in a pharmaceutical impurity profiling method, a synthetic route, or a regulatory reference standard workflow would alter chromatographic retention behavior, derivatization chemistry, and the impurity fate-and-purge profile, rendering analytical methods non-compendial and synthetic processes irreproducible.

Quantitative Evidence and Differentiation Guide


Wet-Cake Stability Advantage for Intermediate Isolation

In the commercial clonazepam process described by McDonough and Durrwachter, the open-ring aminoacetamide intermediate (8) was isolated as either the hydroiodide salt (8a) or the hydrochloride salt (8b). The hydrochloride salt (8b, equivalent to CAS 94006-04-9) demonstrated markedly superior wet-cake stability: it remained stable for more than 24 hours as a wet cake without discoloration or degradation. In contrast, the hydroiodide salt (8a) discolored and degraded upon standing under identical conditions [1]. This stability differential directly impacts process robustness during large-scale intermediate isolation, where wet-cake hold times commonly extend across shift changes.

Process chemistry Salt-form stability Clonazepam synthesis Intermediate isolation

Purity and Yield Gains from Stepwise Process Isolation

Gao et al. (2022) demonstrated that isolating 2-amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide hydrochloride (7·HCl, CAS 94006-04-9) as a discrete intermediate in a stepwise process — rather than proceeding via a one-pot method — prevented the formation of a trimeric impurity (compound 9) that had been identified for the first time as the rate-determining depolymerization species in one-pot clonazepam synthesis. The improved stepwise process, using the isolated HCl salt, delivered clonazepam API with 99.98% HPLC purity and a total yield of 57%, whereas the one-pot method resulted in low yield and low purity attributable to trimer 9 formation [1].

Process development Impurity control Trimer suppression Clonazepam API

Aqueous Solubility and Storage Stability Enhancement

The hydrochloride salt (CAS 94006-04-9, MW 370.19) exhibits enhanced water solubility compared to its free base counterpart (CAS 17714-02-2, MW 333.73), a property explicitly noted in vendor technical documentation . The free base form has a calculated logP of approximately 2.8 and limited aqueous solubility (soluble in DMSO and methanol only with slight solubility) [1], whereas the HCl salt is engineered for improved aqueous dissolution — a critical factor when preparing calibration standards and system suitability solutions for HPLC impurity methods that use aqueous-organic mobile phases. Additionally, the free base requires storage under inert atmosphere and refrigeration, while the HCl salt is shipped and stored at room temperature .

Salt-form selection Solubility Reference standard handling Analytical method preparation

Differential Reactivity and Impurity Fate in Synthesis

The three principal acetamide-substituted clonazepam impurities differ fundamentally at the α-carbon of the acetamide side chain: the target compound bears a free primary amine (–NH₂), whereas the 2-chloro analog (CAS 180854-85-7) carries a –CH₂Cl group and the 2-bromo analog (USP Related Compound C, CAS 52130-87-7) carries a –CH₂Br group. The aminoacetamido compound acts as a nucleophilic intermediate that directly undergoes cyclization to the 1,4-benzodiazepine ring of clonazepam upon heating with pyridine [1]. The chloro- and bromo-analogs are electrophilic alkylating agents that require prior conversion (via iodide displacement and ammonia alkylation) to reach the aminoacetamido stage; in the 1997 commercial process, the chloro precursor (6) was converted to the iodide (7) with >90% isolated yield before ammonia treatment to generate the aminoacetamido intermediate [2]. The bromo analog (USP Related Compound C) is a known impurity limited to 0.2% in the USP clonazepam monograph by TLC [3].

Synthetic intermediate reactivity Nucleophilic vs. electrophilic Impurity fate mapping Process impurity control

ISO 17034 Reference Standard for Regulatory Compliance

CAS 94006-04-9 is available as a Mikromol™ (LGC) pharmaceutical reference standard — a brand manufactured under ISO 17034 accreditation and compliant with ICH Q7 guidelines — supplied through Fisher Scientific with full Certificate of Analysis . The compound is also offered by Axios Research as a 'fully characterized chemical compound used as a reference standard of API Clonazepam... compliant with regulatory guidelines' [1]. In contrast, many other clonazepam impurities (e.g., the bromo analog CAS 52130-87-7, the chloro analog CAS 180854-85-7, and the non-halogenated N-acetyl analog CAS 631861-76-2) are predominantly available from non-accredited specialty chemical suppliers without the same level of ISO-certified traceability, although USP Related Compound B (CAS 2011-66-7) and Related Compound C (CAS 52130-87-7) do have USP reference standard status . The availability of the HCl salt in an accredited Mikromol format provides a distinct regulatory advantage for ANDA and DMF impurity profiling sections.

Reference standard ISO 17034 ANDA submission Regulatory compliance Pharmaceutical quality control

Dimeric Impurity Suppression via HCl Salt Isolation

The 1997 McDonough and Durrwachter process specifically identified a dimeric impurity, N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-2-{[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino}acetamide (compound 10), which forms during the ammonia alkylation step when the aminoacetamido intermediate 8 reacts with residual iodide 7 under alkaline conditions [1]. Isolating the HCl salt (8b, CAS 94006-04-9) via precipitation and filtration provided a purification step that removed this dimeric impurity and other organic/inorganic contaminants before cyclization. The authors reported that 'simply removing the solvent by distillation or solvent exchange and going directly into the ring closure yields 1 of inferior quality which cannot be sufficiently purified' [1]. The robust purification scheme enabled by HCl salt isolation minimized both the dimer 10 and the known carbostyril impurity 9 to 'well below the 0.1% levels currently recommended for manufacture of pharmaceuticals' [1].

Dimeric impurity Impurity fate and purge Process robustness Clonazepam quality

Best Research and Industrial Application Scenarios


Penultimate Intermediate for cGMP API Manufacturing

Pharmaceutical manufacturers implementing the improved stepwise clonazepam process described by Gao et al. (2022) should use CAS 94006-04-9 as the isolated penultimate intermediate. This route, which separates the HCl salt before cyclization, prevents trimer 9 accumulation — identified as the rate-determining depolymerization species in one-pot methods — and achieves a final clonazepam purity of 99.98% with 57% total yield [1]. The hydrochloride salt's >24 h wet-cake stability [2] further enables the intermediate to be held between unit operations in multi-shift cGMP campaigns without degradation risk.

Pharmaceutical Impurity Reference Standard for ANDA/DMF

Analytical R&D and QC laboratories supporting ANDA filings for generic clonazepam should procure the ISO 17034-accredited Mikromol™ reference standard of CAS 94006-04-9 for impurity identification, HPLC system suitability, and relative response factor determination. As the open-ring aminoacetamide analog of clonazepam, this compound serves as a process-specific impurity marker in the USP Related Compounds test; the USP monograph assigns a relative response factor of 1.0 for all impurities other than Related Compounds A and B [3], meaning accurate quantitation requires a well-characterized reference standard of proven identity and purity (98% or NLT 97%) .

Impurity Fate-and-Purge Studies for Process Risk Assessment

Process development teams conducting impurity fate-and-purge studies for clonazepam manufacturing should use CAS 94006-04-9 to spike into synthetic streams and verify that the cyclization step (pyridine/ethanol, reflux) quantitatively converts this penultimate intermediate to clonazepam. The complementary use of the corresponding chloroacetamido (CAS 180854-85-7) and bromoacetamido (CAS 52130-87-7) analogs enables systematic assessment of whether unreacted electrophilic precursors carry through to the final API, given that the 1997 commercial process already demonstrated that dimeric impurity 10 forms from reaction of residual iodide 7 with aminoacetamido 8 under alkaline conditions [2].

Stability-Indicating HPLC Method Development

Formulation scientists developing stability-indicating HPLC methods for clonazepam drug products should include CAS 94006-04-9 as a key resolution marker. The compound's free primary amine and open-ring benzophenone structure make it chemically distinct from both the cyclized clonazepam API (relative retention time ~1.0) and the hydrolytic degradation products identified by de Bruyne et al. (1984) under acidic hydrolysis conditions [4]. Its enhanced water solubility as the HCl salt also facilitates preparation of system suitability solutions in aqueous-organic mobile phases without the need for pure DMSO or methanol co-solvents that may distort early-eluting peak shapes.

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